molecular formula C14H8BrFO3 B306288 2-Bromo-4-formylphenyl 2-fluorobenzoate

2-Bromo-4-formylphenyl 2-fluorobenzoate

Cat. No.: B306288
M. Wt: 323.11 g/mol
InChI Key: UKWSSBKEMDNOLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-formylphenyl 2-fluorobenzoate is a halogenated aromatic ester featuring a bromine atom at the ortho position, a formyl group at the para position on the phenolic ring, and a 2-fluorobenzoate ester moiety. This compound combines multiple functional groups, each contributing distinct chemical properties:

  • Bromine: An electron-withdrawing substituent that enhances molecular weight (≈287.1 g/mol) and influences reactivity in substitution reactions.
  • Formyl group: Provides a reactive site for nucleophilic addition or condensation, making the compound valuable in synthesizing Schiff bases or heterocyclic derivatives.

Properties

Molecular Formula

C14H8BrFO3

Molecular Weight

323.11 g/mol

IUPAC Name

(2-bromo-4-formylphenyl) 2-fluorobenzoate

InChI

InChI=1S/C14H8BrFO3/c15-11-7-9(8-17)5-6-13(11)19-14(18)10-3-1-2-4-12(10)16/h1-8H

InChI Key

UKWSSBKEMDNOLA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)C=O)Br)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)C=O)Br)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a) 2-Fluorobenzoic Acid (C₇H₅FO₂)
  • Key Differences : Lacks the bromine and formyl groups present in the target compound.
  • Properties : Lower molecular weight (140.11 g/mol), melting point 122–124°C, and moderate solubility in polar organic solvents.
  • Applications : Studied for microbial degradation pathways via defluorination, indicating higher environmental biodegradability compared to halogenated esters .
b) 4-Bromo-2-fluorophenyl Benzoate
  • Key Differences : Replaces the formyl group with a simpler ester linkage.
  • Properties: Increased steric hindrance from bromine may reduce reactivity in condensation reactions.
c) 2-Chloro-4-formylphenyl 2-fluorobenzoate
  • Key Differences : Substitutes bromine with chlorine.
  • Chlorine’s weaker electron-withdrawing effect may slow electrophilic substitution compared to brominated analogs.

Physicochemical and Reactivity Comparison

Compound Molecular Weight (g/mol) Key Functional Groups Reactivity Highlights
2-Bromo-4-formylphenyl 2-fluorobenzoate ~287.1 Br, CHO, 2-F-benzoate High reactivity at formyl site; stable ester linkage
2-Fluorobenzoic acid 140.11 COOH, F Prone to microbial defluorination
Zinc 2-fluorobenzoate complex ~304.5 (Zn-based) 2-F-benzoate, nicotinamide Antibacterial activity against S. aureus

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